molecular formula C23H29N5O3S2 B11612427 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11612427
M. Wt: 487.6 g/mol
InChI Key: DXXMZOPYSLWQPG-JXAWBTAJSA-N
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Description

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the thiazolidinone ring: This can be achieved by reacting an appropriate thioamide with an α-haloketone under basic conditions.

    Pyrido[1,2-a]pyrimidinone core synthesis: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Final coupling: The thiazolidinone and pyrido[1,2-a]pyrimidinone intermediates are coupled under conditions that favor the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Pyrido[1,2-a]pyrimidinones: Compounds with a pyrido[1,2-a]pyrimidinone core.

Uniqueness

The uniqueness of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these two structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-15(2)28-22(30)18(33-23(28)32)14-17-19(24-7-5-8-26-10-12-31-13-11-26)25-20-16(3)6-4-9-27(20)21(17)29/h4,6,9,14-15,24H,5,7-8,10-13H2,1-3H3/b18-14-

InChI Key

DXXMZOPYSLWQPG-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4

Origin of Product

United States

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